Dichlorprop

概述

准备方法

二氯丙酸可以通过几种方法合成。一种常见的合成途径是在碱(如氢氧化钠)的存在下,使2,4-二氯苯酚与氯乙酸反应,形成相应的酯。 然后水解该酯以生成二氯丙酸 . 工业生产方法通常涉及连续过程,以确保高产率和纯度。 例如,一种连续自动制备方法涉及1,2,3-三氯丙烷与催化剂和液态苛性钠反应生成二氯丙酸 .

化学反应分析

二氯丙酸会发生各种化学反应,包括:

氧化: 二氯丙酸可以被氧化形成相应的羧酸。

还原: 还原反应可以将二氯丙酸转化为相应的醇。

取代: 二氯丙酸可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化铝锂,以及亲核试剂如氢氧化钠.

科学研究应用

Agricultural Applications

Dichlorprop is predominantly used as a herbicide in cereal crops, grasslands, and grass seed production. The European Food Safety Authority (EFSA) has conducted extensive reviews on its use and safety, particularly focusing on its application in various crop systems.

Herbicidal Efficacy

- Target Weeds : this compound is effective against both annual and perennial broadleaf weeds, making it a valuable tool for farmers.

- Application Methods : It can be applied through various methods, including spray applications during the growing season.

Table 1: Efficacy of this compound Against Common Weeds

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Dandelion | 85 | 200 |

| Chickweed | 90 | 150 |

| Thistle | 75 | 250 |

Environmental Impact Studies

Research has highlighted the environmental implications of this compound usage, particularly concerning its persistence in soil and potential effects on non-target organisms.

Residue Studies

Studies have shown that this compound residues can persist in soil and water systems, raising concerns about ecological impacts. For instance, a study conducted in Canada assessed the concentrations of this compound in Lake Ontario's surface water, finding levels significantly lower than regulatory limits but still detectable.

Table 2: Residue Levels of this compound in Water Sources

| Location | Residue Concentration (µg/L) | Regulatory Limit (µg/L) |

|---|---|---|

| Lake Ontario | 0.5 | 10 |

| Local Agricultural Runoff | 1.2 | 10 |

Field Trials

Field trials conducted in Europe have demonstrated the effectiveness of this compound in managing weed populations without significant adverse effects on crop yield. A notable case involved its use in wheat fields where it successfully reduced weed biomass by up to 90% while maintaining high wheat yields.

Toxicological Assessments

Toxicological evaluations have been performed to assess the safety of this compound for humans and wildlife. The EFSA's peer review process has identified potential health risks associated with chronic exposure, emphasizing the need for careful risk management strategies.

Regulatory Considerations

This compound's use is subject to strict regulatory scrutiny due to its potential endocrine-disrupting properties. The EFSA has updated its assessments to include new findings related to maximum residue levels (MRLs) in food products such as citrus fruits.

Table 3: Proposed Maximum Residue Levels for this compound

| Crop Type | Proposed MRL (mg/kg) |

|---|---|

| Citrus Fruits | 0.05 |

| Wheat | 0.01 |

Future Research Directions

Future research should focus on:

- Metabolomics : Understanding the metabolic pathways of this compound in various plant species.

- Environmental Monitoring : Continuous assessment of residue levels in agricultural runoff and water bodies.

- Alternative Formulations : Development of more environmentally friendly formulations that reduce toxicity while maintaining efficacy.

作用机制

Dichlorprop exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It increases cell wall plasticity, biosynthesis of proteins, and the production of ethylene, leading to abnormal and excessive cell division and growth. This damages the vascular tissue of susceptible plants, particularly those undergoing active cell division and growth . The primary molecular target is acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants .

相似化合物的比较

二氯丙酸类似于其他氯代苯氧基除草剂,例如:

2,4-D (2,4-二氯苯氧乙酸): 两种化合物都用于控制阔叶杂草,但由于二氯丙酸的手性性质,它更具选择性.

MCPA (2-甲基-4-氯苯氧乙酸): 另一种氯代苯氧基除草剂,具有类似的应用,但化学结构不同。

灭草烟 (2-(4-氯-2-甲基苯氧基)丙酸): 结构和功能类似,但有一个甲基取代。二氯丙酸的独特性在于其手性性质,这允许选择性地使用R-对映异构体,使其比其外消旋混合物更有效,更环保.

生物活性

Dichlorprop, a herbicide belonging to the phenoxyacetic acid family, is primarily used for controlling broadleaf weeds in various agricultural settings. Its biological activity is characterized by its mechanism of action, pharmacokinetics, toxicity profiles, and environmental interactions. This article provides a comprehensive overview of these aspects, supported by data tables and relevant research findings.

This compound functions as a selective herbicide by mimicking the action of plant hormones, specifically auxins. This leads to uncontrolled growth in target plants, ultimately resulting in their death. The compound primarily affects the growth processes in dicotyledonous plants while having minimal effects on monocots.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been extensively studied. Key findings include:

- Absorption : After oral administration in rats, this compound is rapidly absorbed, with over 87% being excreted in urine within 48 hours. The peak plasma concentration occurs approximately 3 hours post-administration .

- Metabolism : this compound is metabolized into several metabolites, with the primary metabolite being this compound acid. Minor metabolites have also been detected but not fully characterized .

- Excretion : The majority of the administered dose is eliminated within the first 24 hours, primarily through urine .

Toxicity Profiles

This compound exhibits moderate acute toxicity when ingested and low toxicity via dermal exposure. Key points regarding its toxicity include:

- Acute Toxicity : The compound has a moderate oral LD50 value in rats, indicating potential risks upon ingestion. It is classified as a severe eye irritant but not a skin sensitizer .

- Chronic Toxicity : Long-term studies have identified target organs affected by this compound as the kidneys and liver. Notably, chronic exposure has resulted in reduced body weight and food consumption in animal models .

- Reproductive and Developmental Effects : Studies have shown that high doses can lead to reproductive toxicity, including reduced fertility and increased pup mortality in rats .

Environmental Impact

This compound's environmental behavior is crucial for understanding its ecological risks:

- Photodegradation : Research indicates that this compound can undergo photodegradation in aquatic environments, with a half-life of approximately 7.5 hours under simulated sunlight conditions .

- Soil Persistence : Studies on soil dissipation rates reveal that the (S)-enantiomer of this compound dissipates more rapidly than the (R)-enantiomer .

Case Studies

Several studies highlight the biological activity and ecological implications of this compound:

- Chronic Toxicity Study in Mice :

- Developmental Toxicity Study :

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | >87% |

| Peak Plasma Concentration | 3 hours post-administration |

| Half-Life | ~4 hours |

| Major Metabolite | This compound acid |

Table 2: Toxicity Profile Overview

| Type | Acute Toxicity | Chronic Toxicity | Reproductive Effects |

|---|---|---|---|

| Oral LD50 | Moderate | Reduced body weight | Reduced fertility |

| Dermal Exposure | Low | Kidney & liver damage | Increased pup mortality |

| Eye Irritation | Severe |

属性

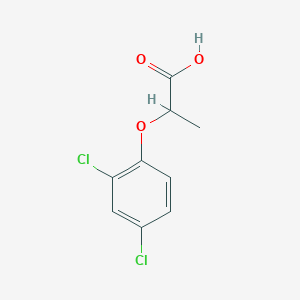

IUPAC Name |

2-(2,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHCENGPTKEIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3, Array | |

| Record name | 2,4-DP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39104-30-8 (hydrochloride salt), 5746-17-8 (potassium salt) | |

| Record name | Dichlorprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020440 | |

| Record name | Dichlorprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish to colorless solid. Soluble in organic solvents. Used as an herbicide., Colorless to yellowish odorless solid; [ICSC] Colorless, white, or brown solid; [HSDB] Light brown powder; [MSDSonline], ODOURLESS COLOURLESS-TO-YELLOWISH CRYSTALS. | |

| Record name | 2,4-DP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

204 °C o.c. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water 900 g acid equivalent/L at 20 °C /Dichlorprop-potassium/, Solubility in water, 660 g acid equivalent/L at 20 °C /Sodium salt/, Solubility in water, 740 g acid equivalent/L at 20 °C /Diethanolamine salt/, In acetone 595, isopropanol 510, benzene 85, toluene 69, xylene 51, kerosene 2.1 (all in g/L, 20 °C)., Chloroform 10.8, ether 82.1, ethanol more than 100 (all in g/100 g at 20 °C), Heptane 0.5% wt/vol, Soluble in ethanol, ether; very soluble in ligroin, In water, 350 mg/L at 20 °C, Solubility in water: none | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.42, Relative density (water = 1): 1.4 | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000008 [mmHg], 7.50X10-8 mm Hg at 20 °C, negligible | |

| Record name | Dichlorprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

2,4-DP-p is thought to increase cell-wall plasticity, biosynthesis of proteins, and the production of ethylene. The abnormal increase in these processes result in abnormal and excessive cell division and growth, damaging vascular tissue. The most susceptible tissues are those that are undergoing active cell division and growth. /2,4-DP-p/, Acts as a selective weedkiller by virture of its plant growth regulating properties. | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, WHITE TO TAN, CRYSTALLINE SOLID | |

CAS No. |

120-36-5 | |

| Record name | 2,4-DP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorprop | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7YV2RKO6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

117.5 °C, 117-118 °C | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Dichlorprop exhibit enantioselective toxicity?

A1: Yes, research indicates that the (R)-enantiomer of this compound is generally more active than the (S)-enantiomer. [, , , , , , ] This enantioselectivity is observed in various aspects, including uptake, degradation, and phytotoxic effects. [, , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C9H8Cl2O3, and its molecular weight is 235.06 g/mol. []

Q3: Are there spectroscopic methods to characterize this compound?

A3: Yes, researchers have employed UV differential spectrophotometry and fluorescence spectrophotometry to study the interaction of this compound with enzymes like lipase. [] These techniques help in understanding the binding affinity and chiral interactions of this compound.

Q4: How persistent is this compound in the environment?

A4: this compound exhibits varying persistence depending on factors like soil type and moisture. [, , , ] In moist soils, average half-lives can range from 10 to 12 days. [, , ] Degradation is significantly slower in air-dried soils. [, ]

Q5: Is the degradation of this compound enantioselective?

A5: Yes, studies confirm that the degradation of this compound in soil is enantioselective, with the (S)-enantiomer generally degrading faster than the (R)-enantiomer. [, , ] This suggests the involvement of microbial activity in the degradation process. [, , ]

Q6: Can this compound leach into groundwater?

A6: Yes, this compound has the potential to leach into groundwater, particularly in structured soils with macropore flow. [, ] Factors like soil type, irrigation practices, and application rate influence the extent of leaching. [, ]

Q7: Does chitosan affect the bioavailability of this compound enantiomers?

A7: Research suggests that the presence of chitosan, a natural polysaccharide, can alter the enantioselective bioavailability of this compound to algae (Chlorella pyrenoidosa). [] This alteration is likely due to the differential interaction of chitosan with the two enantiomers. []

Q8: What analytical methods are commonly used for this compound determination?

A8: Common techniques include:

- Gas Chromatography (GC): Used for analyzing this compound residues in soil after extraction. []

- High-Performance Liquid Chromatography (HPLC): Coupled with fluorescence detection or tandem mass spectrometry (MS/MS) for analyzing this compound enantiomers and metabolites in various matrices, including tea samples and wheat. [, ]

- Capillary Zone Electrophoresis (CZE): Utilized with a chiral reagent, heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin, for separating and analyzing this compound enantiomers in soil samples. []

Q9: What are some applications of immunoassays for this compound detection?

A9: Enzyme-linked immunosorbent assays (ELISAs) and polarization fluorescence immunoassays (PFIAs) have been developed for sensitive and selective detection of this compound. [, ] These methods offer rapid screening capabilities and are being explored for analyzing this compound residues in food samples like apples. [, ]

Q10: Have fluorescence-based techniques been used for this compound analysis?

A10: Yes, researchers have explored polarization fluorescence immunoassays (PFIA) and phase-modulation fluorescence lifetime immunoassays for this compound detection. [, ] These methods utilize the differences in fluorescence properties between free and antibody-bound fluorescently labeled this compound to enable quantification. [, ]

Q11: Are there voltammetric methods available for this compound determination?

A11: Yes, researchers have developed adsorptive stripping square wave voltammetric methods for analyzing this compound methyl ester. [] These techniques offer a sensitive approach for quantifying this compound in various matrices. []

Q12: What additives enhance this compound efficacy?

A12: Ammonium sulphate consistently enhances the phytotoxicity of this compound in both greenhouse and field settings. [] Other additives like neutralized phosphoric acid and certain inorganic salts have also shown potential for increasing its effectiveness. []

Q13: Are there any reported antagonistic effects with additives?

A13: Yes, while certain acids like orthophosphoric acid can individually enhance this compound's effect, three-way mixtures of an acid, ammonium sulphate, and this compound can exhibit antagonistic effects in the field. []

Q14: How does the application method affect this compound's efficacy?

A14: Studies show that conventional hydraulic nozzle applications at higher volumes (150-200 L/ha) are generally more effective than rotary atomizer applications at very low volumes (15 L/ha). [, ] Additionally, simulated rainfall immediately after spraying can significantly reduce this compound activity, while a rain-free interval of a few hours after application can enhance its effectiveness when combined with additives like ammonium sulphate. []

Q15: Are there controlled release formulations of this compound?

A15: Yes, researchers have successfully developed this compound-intercalated Zn/Al-layered double hydroxide (LDH) nanohybrids for controlled release. [, ] These formulations demonstrate a dependence of this compound release on the concentration of incoming ionic species, suggesting potential for tuning release profiles. [, ]

Q16: Are there any known cases of herbicide resistance to this compound?

A16: While not explicitly addressed in these studies, herbicide resistance is a growing concern. Further research is needed to understand the potential for resistance development to this compound and its implications for weed management.

Q17: What is the historical context of this compound use?

A17: this compound has been used as a herbicide for several decades, with research dating back to the mid-20th century. [, , ] Early studies focused on its persistence, efficacy on different weed species, and potential for environmental contamination. [, , ] Over time, research has expanded to explore its enantioselectivity, degradation pathways, and the development of more environmentally friendly formulations. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。